
Boc-Gly-Arg-Arg-AMC acetate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BOC-GRR-AMC is synthesized through a series of peptide coupling reactions. The synthesis typically involves the protection of amino groups using tert-butoxycarbonyl (BOC) groups, followed by coupling with the appropriate amino acids and the AMC (7-amino-4-methylcoumarin) moiety. The reaction conditions often include the use of coupling reagents such as HATU or EDCI, and bases like DIPEA, under anhydrous conditions .
Industrial Production Methods
Industrial production of BOC-GRR-AMC follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
BOC-GRR-AMC primarily undergoes hydrolysis and enzymatic cleavage reactions. It is cleaved by type II metacaspases and flavivirus proteases, such as those from the West Nile virus, yellow fever virus, and dengue virus .
Common Reagents and Conditions
The hydrolysis reactions typically occur under mild acidic or basic conditions, while enzymatic cleavage requires specific proteases and optimal pH conditions. For instance, the activity of metacaspases with BOC-GRR-AMC is often measured in a buffer containing Tris-HCl and DTT .
Major Products Formed
The major products formed from the enzymatic cleavage of BOC-GRR-AMC include the free amino acids and the AMC moiety, which is fluorescent and can be easily detected .
Wissenschaftliche Forschungsanwendungen
BOC-GRR-AMC is widely used in scientific research for various applications:
Chemistry: It is used as a substrate in enzymatic assays to study the activity and specificity of proteases
Medicine: It is used in the development of antiviral drugs by profiling the activity of viral proteases
Industry: It is utilized in the quality control of protease inhibitors and other related products.
Wirkmechanismus
BOC-GRR-AMC exerts its effects by serving as a substrate for specific proteases. The proteases cleave the peptide bond, releasing the AMC moiety, which is fluorescent. This fluorescence can be measured to determine the activity of the protease. The molecular targets include various viral and plant proteases, and the pathways involved are related to proteolytic cleavage and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BOC-VRPR-AMC: Another tri-peptide substrate used for similar enzymatic assays.
BOC-LRR-AMC: Used in the study of different proteases.
Pyr-RTKR-AMC: Utilized in the inhibition studies of viral proteases.
Uniqueness
BOC-GRR-AMC is unique due to its specific sequence and the presence of the AMC moiety, which provides a convenient fluorescent readout. This makes it particularly useful for high-throughput screening and detailed enzymatic studies .
Eigenschaften
Molekularformel |
C29H44N10O7 |
|---|---|
Molekulargewicht |
644.7 g/mol |
IUPAC-Name |
tert-butyl N-[2-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C29H44N10O7/c1-16-13-23(41)45-21-14-17(9-10-18(16)21)37-24(42)20(8-6-12-35-27(32)33)39-25(43)19(7-5-11-34-26(30)31)38-22(40)15-36-28(44)46-29(2,3)4/h9-10,13-14,19-20H,5-8,11-12,15H2,1-4H3,(H,36,44)(H,37,42)(H,38,40)(H,39,43)(H4,30,31,34)(H4,32,33,35) |
InChI-Schlüssel |
KAOILQBHONVZOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B12112519.png)
![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B12112525.png)
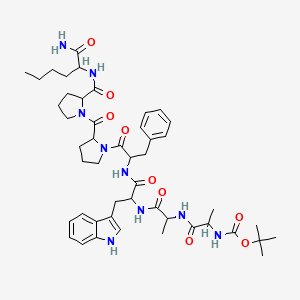
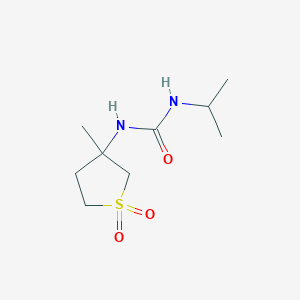
![(E)-[3-(1,2,4-triazol-1-yl)-3H-pyridazin-6-ylidene]hydrazine](/img/structure/B12112554.png)


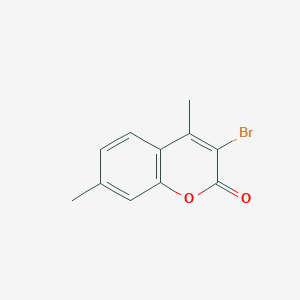
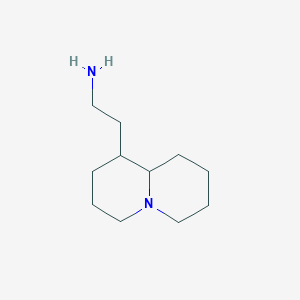
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate](/img/structure/B12112584.png)

![Phenol, 4-[5-(2,3-dimethylphenyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12112590.png)
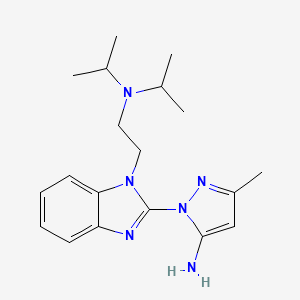
![4,5,6,7-Tetrahydrooxazolo[4,5-C]pyridine](/img/structure/B12112609.png)
